[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate
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Overview
Description
[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrano[2,3-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-pyridone derivative, under acidic or basic conditions. The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate. Finally, the methyl acetate group is added via esterification using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to scale up the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl group, where nucleophiles such as amines or thiols replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Phenyl isocyanate (for introducing the phenylcarbamoyl group), acetic anhydride (for esterification)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
Compared to these similar compounds, [8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate has a more complex structure, which may confer unique properties such as enhanced stability and specificity in its interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[8-methyl-2-oxo-3-(phenylcarbamoyl)pyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-17-15(13(9-20-11)10-25-12(2)22)8-16(19(24)26-17)18(23)21-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDANTZNSIQTPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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